

# Comparative Efficacy of Ravidasvir Hydrochloride in Treatment-Experienced Hepatitis C Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Ravidasvir hydrochloride |           |
| Cat. No.:            | B610419                  | Get Quote |

A detailed guide for researchers and drug development professionals on the performance of **Ravidasvir hydrochloride** in combination with sofosbuvir, benchmarked against other leading direct-acting antiviral (DAA) regimens.

This guide provides a comprehensive comparison of **Ravidasvir hydrochloride** plus sofosbuvir with two other widely used DAA combination therapies, sofosbuvir/velpatasvir and glecaprevir/pibrentasvir, for the treatment of chronic Hepatitis C virus (HCV) infection in patients with prior treatment experience. The data presented is compiled from pivotal clinical trials to aid in the objective assessment of these therapeutic options.

#### **Executive Summary**

Ravidasvir, a potent NS5A inhibitor, used in combination with the NS5B polymerase inhibitor sofosbuvir, has demonstrated high efficacy in treatment-experienced individuals with chronic HCV. Data from the STORM-C-1 trial show high sustained virologic response (SVR) rates, comparable to those of established pangenotypic regimens like sofosbuvir/velpatasvir and glecaprevir/pibrentasvir. This guide delves into the quantitative efficacy data, experimental designs of key clinical trials, and the mechanisms of action of these antiviral agents.

# Data Presentation: Comparative Efficacy in Treatment-Experienced Patients



The following tables summarize the Sustained Virologic Response at 12 weeks post-treatment (SVR12) rates from key clinical trials for each regimen in treatment-experienced patient populations.

Table 1: Efficacy of Ravidasvir (200 mg) + Sofosbuvir (400 mg) in Treatment-Experienced Patients (STORM-C-1 Trial)

| Patient Population                               | Treatment Duration | SVR12 Rate (n/N)                                            |
|--------------------------------------------------|--------------------|-------------------------------------------------------------|
| Overall Treatment-Experienced                    | 12 or 24 weeks     | 97.5% (95/97)[1]                                            |
| Treatment-Experienced without Cirrhosis          | 12 weeks           | 97.5% (39/40)[1]                                            |
| Treatment-Experienced with Compensated Cirrhosis | 24 weeks           | 94.3% (33/35)[1]                                            |
| Interferon-Experienced                           | 12 or 24 weeks     | No difference in SVR12 rates compared to treatment-naïve[2] |

Table 2: Efficacy of Sofosbuvir (400 mg) / Velpatasvir (100 mg) in Treatment-Experienced Patients (ASTRAL-2 & ASTRAL-3 Trials)

| Patient Population<br>(Genotype)                                      | Treatment Duration | SVR12 Rate (n/N)          |
|-----------------------------------------------------------------------|--------------------|---------------------------|
| Genotype 2 (Interferon-<br>Experienced)                               | 12 weeks           | 99% (133/134)[3][4][5][6] |
| Genotype 3 (Interferon-<br>Experienced)                               | 12 weeks           | 90%[5]                    |
| Genotype 3 with Compensated<br>Cirrhosis (Interferon-<br>Experienced) | 12 weeks           | 89%[5]                    |

Table 3: Efficacy of Glecaprevir (300 mg) / Pibrentasvir (120 mg) in Treatment-Experienced Patients (SURVEYOR-II & MAGELLAN-1 Trials)



| Patient Population                                                    | Treatment Duration | SVR12 Rate (n/N) |
|-----------------------------------------------------------------------|--------------------|------------------|
| Genotype 3, Interferon-<br>Experienced without Cirrhosis              | 12 weeks           | 91% (20/22)[7]   |
| Genotype 3, Interferon-<br>Experienced with<br>Compensated Cirrhosis  | 16 weeks           | 96% (45/47)[7]   |
| Genotype 1, DAA-Experienced (NS5A inhibitor-naïve)                    | 12 weeks           | 92% (23/25)[8]   |
| Genotype 1 or 4, DAA-<br>Experienced (NS5A inhibitor-<br>experienced) | 16 weeks           | 94%[9]           |

## **Experimental Protocols**

This section outlines the methodologies of the key clinical trials cited in this guide.

#### STORM-C-1 (Ravidasvir + Sofosbuvir)

The STORM-C-1 trial was a two-stage, open-label, single-arm, phase 2/3 study conducted in Malaysia and Thailand.[2][10][11] Eligible participants were adults (18-69 years) with chronic HCV infection (any genotype), with or without compensated cirrhosis (Child-Pugh A).[11][12] The study included treatment-naïve and interferon-experienced patients, as well as those with HIV co-infection.[10][11] Patients without cirrhosis received a daily fixed-dose of Ravidasvir (200 mg) and Sofosbuvir (400 mg) for 12 weeks, while those with compensated cirrhosis received the same regimen for 24 weeks.[2][10][11][12] The primary endpoint was SVR12, defined as HCV RNA levels below the lower limit of quantification at 12 weeks after treatment completion.[2][11]

#### ASTRAL-2 & ASTRAL-3 (Sofosbuvir/Velpatasvir)

The ASTRAL-2 and ASTRAL-3 trials were randomized, open-label, phase 3 studies.[3][5] ASTRAL-2 enrolled patients with HCV genotype 2, while ASTRAL-3 focused on genotype 3. Both trials included treatment-naïve and interferon-experienced patients, with and without compensated cirrhosis.[5] In ASTRAL-2, patients were randomized to receive either a fixed-



dose combination of sofosbuvir (400 mg) and velpatasvir (100 mg) for 12 weeks or sofosbuvir plus weight-based ribavirin for 12 weeks.[3][4][5] In ASTRAL-3, patients were randomized to receive sofosbuvir/velpatasvir for 12 weeks or sofosbuvir plus ribavirin for 24 weeks.[3][5] The primary endpoint for both trials was SVR12.[4][5]

#### **SURVEYOR-II & MAGELLAN-1 (Glecaprevir/Pibrentasvir)**

The SURVEYOR-II study was a phase 3, partially randomized, open-label trial. Part 3 of the study evaluated a fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) in treatment-experienced patients with HCV genotype 3, with and without compensated cirrhosis. [7] Treatment durations of 12 or 16 weeks were assessed. The MAGELLAN-1 trial was a phase 3, randomized, open-label study that assessed the efficacy and safety of glecaprevir/pibrentasvir in patients with chronic HCV genotype 1 or 4 who had previously failed a DAA-containing regimen. [13] Patients were randomized to 12 or 16 weeks of treatment. The primary efficacy endpoint for both trials was SVR12.

#### **Mechanism of Action Signaling Pathways**

The following diagrams illustrate the mechanisms of action for the compared antiviral regimens.





Click to download full resolution via product page

Caption: Mechanism of Action of Direct-Acting Antivirals on the HCV Life Cycle.





Click to download full resolution via product page

Caption: Generalized Experimental Workflow for Pivotal DAA Clinical Trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dovepress.com [dovepress.com]
- 2. hcvguidelines.org [hcvguidelines.org]
- 3. Ribavirin-Free Regimen With Sofosbuvir and Velpatasvir Is Associated With High Efficacy and Improvement of Patient-Reported Outcomes in Patients With Genotypes 2 and 3 Chronic Hepatitis C: Results From Astral-2 and -3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. natap.org [natap.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Glecaprevir/pibrentasvir for hepatitis C virus genotype 3 patients with cirrhosis and/or prior treatment experience: A partially randomized phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 12. Sofosbuvir/Velpatasvir for Hepatitis C · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Glecaprevir/Pibrentasvir in patients with hepatitis C virus genotype 1 or 4 and past directacting antiviral treatment failure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Efficacy of Ravidasvir Hydrochloride in Treatment-Experienced Hepatitis C Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610419#efficacy-of-ravidasvir-hydrochloride-in-treatment-experienced-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com